Triacetin-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

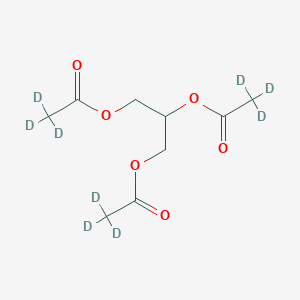

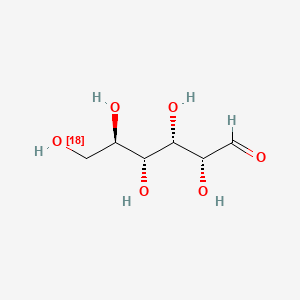

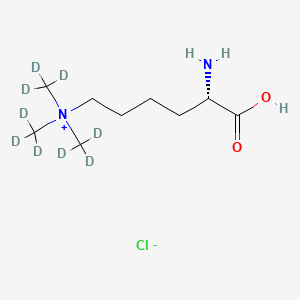

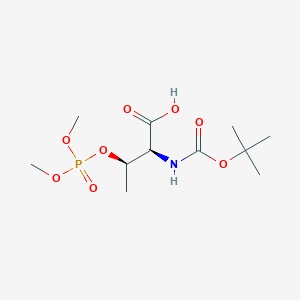

Triacetin-d9, also known as glyceryl triacetate-d9, is a deuterated form of triacetin. Triacetin is a clear, colorless, and odorless liquid with the chemical formula C_9H_14O_6. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. It is a triglyceride where three acetate groups are bonded to a glycerol backbone, making it a versatile compound in both chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacetin-d9 primarily involves the esterification of deuterated glycerol (glycerol-d8) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods .

Industrial Production Methods

Industrial production of this compound involves scaling up the esterification process under controlled conditions. The use of continuous liquid-liquid extraction techniques and catalytic systems improves the preparation and separation of this compound. This method is solvent-free, metal-free, and halogen-free, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Triacetin-d9 undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis.

Hydrolysis: Breaking down into glycerol and acetic acid.

Transesterification: Reaction with alcohols to form different esters.

Common Reagents and Conditions

Acidic or Basic Catalysts: Used in esterification and hydrolysis reactions.

Alcohols: Used in transesterification reactions.

Reflux Conditions: Ensures complete conversion in esterification reactions.

Major Products Formed

Glycerol-d8: Formed during hydrolysis.

Various Esters: Formed during transesterification

Scientific Research Applications

Triacetin-d9 has diverse applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Employed in studies involving metabolic pathways and enzyme activities.

Medicine: Used in drug formulation and delivery systems.

Industry: Acts as a plasticizer, solvent, and additive in various industrial processes

Mechanism of Action

Triacetin-d9 exerts its effects through its role as a solvent and plasticizer. In biological systems, it enhances the solubility and bioavailability of active ingredients in drug formulations. It interacts with molecular targets and pathways involved in metabolic processes, aiding in the controlled release of active agents .

Comparison with Similar Compounds

Similar Compounds

Triacetin: The non-deuterated form, widely used in similar applications.

Diacetin: Contains two acetate groups, used as a plasticizer and solvent.

Monoacetin: Contains one acetate group, used in food and pharmaceutical industries.

Uniqueness of Triacetin-d9

This compound is unique due to its deuterated nature, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms enhances the resolution and sensitivity of NMR analysis, making it a preferred choice in research applications .

Properties

Molecular Formula |

C9H14O6 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

URAYPUMNDPQOKB-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])[2H])OC(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)